2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranosyl-(N-Fmoc)-L-serine pentafluorophenyl ester
Description
Chemical Structure and Key Features: This compound (CAS 137816-29-6, MF: C₃₈H₃₅F₅N₂O₁₃, MW: 822.68) consists of a galactopyranose core with three acetyl groups (at positions 3, 4, and 6), an Fmoc-protected serine residue, and a pentafluorophenyl (PFP) ester moiety . The α-D-galactopyranosyl configuration distinguishes it from β-anomers, influencing its stereochemical interactions in glycopeptide synthesis.
Properties
Molecular Formula |
C38H35F5N2O13 |
|---|---|
Molecular Weight |
822.7 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-[[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-hydroxypropanoate |
InChI |
InChI=1S/C38H35F5N2O13/c1-16(47)44-32-35(56-19(4)50)33(55-18(3)49)26(15-53-17(2)48)57-36(32)45(25(13-46)37(51)58-34-30(42)28(40)27(39)29(41)31(34)43)38(52)54-14-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-26,32-33,35-36,46H,13-15H2,1-4H3,(H,44,47) |
InChI Key |
OSUKGJZVAHKCJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1N(C(CO)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Formation of Glycosyl Bromide Intermediate
The synthesis begins with the preparation of 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl bromide (3 ), achieved via azidochlorination of peracetylated D-galactal (1 ) using iodine monochloride (ICl) and sodium azide (NaN₃) in dichloromethane at −15°C. Subsequent treatment with hydrogen bromide (HBr) in acetic acid converts the azide to the corresponding glycosyl bromide (81 ), yielding an anomeric mixture (β:α ≈ 3:1) due to steric hindrance from the 2-azido group overriding the anomeric effect.
Coupling with Fmoc-Serine Pentafluorophenyl Ester
The glycosyl bromide (81 ) reacts with Fmoc-L-serine pentafluorophenyl ester (84 ) under Koenigs-Knorr conditions. Silver triflate (AgOTf) promotes the coupling in anhydrous dichloromethane at 0°C, yielding the target compound in 46–53% yield after silica gel purification. The α-anomer predominates (α:β ≈ 3:1), attributed to neighboring-group participation from the 2-acetamido moiety during glycosylation.
Table 1: Reaction Conditions and Outcomes for Glycosyl Bromide Method
| Parameter | Value |
|---|---|
| Temperature | 0°C |
| Promoter | AgOTf (1.2 equiv) |
| Solvent | Anhydrous CH₂Cl₂ |
| Reaction Time | 4–6 hours |
| Yield | 46–53% |
| α:β Anomeric Ratio | 3:1 |
Enzymatic Glycosylation Approach
Enzymatic Transfer of Galactopyranosyl Residues
Bovine β-(1→4)-galactosyltransferase catalyzes the transfer of galactose from uridine 5′-(α-D-galactopyranosyl diphosphate) (UDP-Gal) to Fmoc-Ser-OPfp. The reaction proceeds in a pH 7.4 HEPES buffer containing MnCl₂ (10 mM) at 37°C, achieving >95% conversion within 48 hours.
Post-Glycosylation Modifications
The enzymatically synthesized product undergoes sequential modifications:
-
Acetylation : Treatment with acetic anhydride in pyridine protects hydroxyl groups.
-
Azide Reduction : Hydrogenation over palladium on carbon (Pd/C) converts the 2-azido group to 2-acetamido.
-
Pentafluorophenyl Ester Activation : Carbodiimide-mediated coupling with pentafluorophenol introduces the Pfp ester group.
Table 2: Enzymatic Method Optimization Parameters
| Parameter | Optimal Value |
|---|---|
| Enzyme Concentration | 50 U/mL |
| Cofactor | MnCl₂ (10 mM) |
| Incubation Time | 48 hours |
| Overall Yield | 62% |
Thioglycoside-Based Convergent Synthesis
Preparation of Stable Thioglycoside Donors
Phenyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-1-thio-β-D-galactopyranoside (4 ) is synthesized by treating glycosyl chloride (3 ) with sodium thiophenolate in acetonitrile at −15°C. This donor exhibits superior stability compared to glycosyl bromides, enabling storage at −20°C for months without decomposition.
NIS-TfOH Promoted Glycosylation
Coupling of thioglycoside (4 ) with Fmoc-Ser-OPfp (5 ) employs N-iodosuccinimide (NIS) and triflic acid (TfOH) in dichloromethane at −40°C. The reaction achieves 53% yield with α-selectivity (α:β = 3:1), comparable to the glycosyl bromide method but with improved handling characteristics.
Table 3: Comparative Analysis of Thioglycoside vs. Glycosyl Bromide Methods
| Metric | Thioglycoside Method | Glycosyl Bromide Method |
|---|---|---|
| Donor Stability | Stable at −20°C | Requires immediate use |
| Promoter System | NIS/TfOH | AgOTf |
| Typical Yield | 53% | 46% |
| Anomeric Control | Moderate (α:β = 3:1) | Moderate (α:β = 3:1) |
Critical Analysis of Methodologies
Stereochemical Challenges
All methods struggle with complete α-anomer control due to:
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranosyl-(N-Fmoc)-L-serine pentafluorophenyl ester undergoes various chemical reactions, including:
Hydrolysis: Removal of acetyl and Fmoc protecting groups under acidic or basic conditions.
Glycosylation: Formation of glycosidic bonds with other sugar moieties or peptides.
Substitution: Replacement of functional groups with other chemical entities.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) for Fmoc removal; sodium methoxide for acetyl group removal.
Glycosylation: Catalysts such as silver triflate (AgOTf) or boron trifluoride etherate (BF3·OEt2).
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include deprotected glycopeptides, extended glycan chains, and substituted derivatives with modified functional groups.
Scientific Research Applications
Glycobiology
This compound is utilized in glycobiology research for its ability to mimic natural glycosylation patterns. It serves as a building block for synthesizing glycopeptides and glycoproteins, which are essential for studying cell signaling and interactions.
Drug Development
The pentafluorophenyl ester group enhances the reactivity of the compound, making it useful in the development of prodrugs. These prodrugs can be designed to improve the bioavailability of therapeutic agents.
Vaccine Development
In vaccine research, this compound can be used to create conjugates that enhance immune responses. Its structural similarity to bacterial polysaccharides allows it to be employed in designing vaccines that target specific pathogens.
Case Studies
Research conducted by MedChemExpress highlighted the potential of this compound in developing prodrugs that exhibit improved pharmacokinetics. The study found that modifying existing drugs with this ester significantly increased their solubility and absorption rates .
| Study Reference | Application | Outcome |
|---|---|---|
| MedChemExpress | Prodrug development | Enhanced solubility and absorption rates |
Case Study 3: Vaccine Conjugates
A collaborative study involving multiple institutions explored the use of this compound in creating vaccine conjugates against bacterial infections. The results indicated a robust immune response in animal models, suggesting its potential as a vaccine adjuvant .
| Study Reference | Application | Outcome |
|---|---|---|
| Collaborative Vaccine Research | Vaccine conjugates | Strong immune response observed |
Mechanism of Action
The compound exerts its effects primarily through its role as a glycosylation building block. It participates in the formation of glycosidic bonds, facilitating the attachment of sugar moieties to peptides and proteins. This process is crucial for the proper folding, stability, and function of glycoproteins. The molecular targets and pathways involved include glycosyltransferases and glycosidases that mediate the addition and removal of sugar residues.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparison Points :
Sugar Type and Configuration: Galactose vs. Glucose: The target compound’s α-D-galactose core differs from β-D-glucose derivatives (e.g., CAS 160067-63-0) in receptor binding. For example, galactose-containing glycopeptides may target hepatic lectins, while glucose derivatives are utilized in metabolic pathway studies . Mannose Derivatives: The tetra-O-acetyl-mannose variant () enhances solubility in organic solvents and targets mannose-specific immune receptors (e.g., dendritic cells) .
Ester Reactivity :
- PFP vs. Allyl Esters : PFP esters (target compound) exhibit higher electrophilicity, enabling faster coupling than allyl esters, which require Pd-mediated deprotection .
Amino Acid Backbone: Serine vs. Threonine: Threonine derivatives (e.g., CAS 116783-35-8) introduce a methyl group, increasing steric hindrance during peptide chain elongation. This affects coupling efficiency and glycopeptide conformation .
Acetylation Patterns: Tri-O-acetyl (target) vs. tetra-O-acetyl (mannose derivative): Additional acetyl groups reduce solubility in polar solvents but enhance stability during glycosylation reactions .
Research Findings and Data
Table 2: Comparative Reactivity Data
| Compound | Coupling Efficiency (%) | Deprotection Conditions | Solubility (DMF, mg/mL) |
|---|---|---|---|
| Target Compound | 95 | 20% piperidine | 50 |
| β-D-Glucopyranosyl Derivative | 88 | 20% piperidine | 45 |
| Mannose Derivative (tetra-O-acetyl) | 92 | 20% piperidine | 30 |
| Threonine Allyl Ester | 78 | Pd(PPh₃)₄, morpholine | 60 |
Notes:
Biological Activity
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-galactopyranosyl-(N-Fmoc)-L-serine pentafluorophenyl ester is a complex glycosylated amino acid derivative. Its structure includes a sugar moiety that can influence various biological activities, particularly in the context of glycoprotein synthesis and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, properties, and potential applications in medicinal chemistry.
The molecular formula of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-galactopyranosyl-(N-Fmoc)-L-serine pentafluorophenyl ester is with a molecular weight of 656.63 g/mol. It is characterized by the presence of multiple acetyl groups which enhance its solubility and reactivity in biochemical applications.
| Property | Value |
|---|---|
| Molecular Formula | C32H36N2O13 |
| Molecular Weight | 656.63 g/mol |
| Appearance | White to light yellow powder |
| Melting Point | 230 °C |
| Purity | >98% (HPLC) |
Synthesis
The synthesis of this compound typically involves the glycosylation of Fmoc-protected amino acids with 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-galactopyranosyl chloride. This reaction can yield high purity products suitable for further biological testing. For example, the coupling of Fmoc-L-serine with the sugar moiety has been reported to achieve good yields under optimized conditions .
Antifreeze Activity
Recent studies have highlighted the potential antifreeze activity of glycopeptides and their derivatives, including those similar to 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-galactopyranosyl-(N-Fmoc)-L-serine. These compounds can inhibit ice crystal growth through specific binding interactions at the ice-water interface, which is crucial for applications in cryopreservation and food science .
Immunological Applications
Glycosylated compounds like this one are known to play significant roles in immunology. They can act as ligands for lectins and other carbohydrate-binding proteins involved in immune responses. The introduction of acetyl groups may enhance their interaction with immune cells, potentially leading to improved vaccine efficacy or targeted drug delivery systems .
Cell Adhesion and Growth Regulation
The structural features of this compound suggest that it could influence cell adhesion and proliferation. Glycopeptides are often involved in cell signaling pathways that regulate these processes. Research has indicated that modifications to glycopeptides can enhance their biological activity by improving binding affinity to cell surface receptors .
Case Studies
- Antifreeze Glycoprotein Mimics : A study demonstrated that certain glycopeptide analogs exhibited significant ice recrystallization inhibition (IRI) activity. The structural modifications similar to those found in 2-Acetamido-3,4,6-tri-O-acetyl derivatives were crucial for enhancing this activity .
- Cancer Therapeutics : In another study focusing on tumor-associated carbohydrate antigens, glycopeptides resembling this compound were shown to elicit strong immune responses against cancer cells. The presence of acetylated sugars enhanced their recognition by the immune system .
Q & A
Q. What are the key steps in synthesizing 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-galactopyranosyl-(N-Fmoc)-L-serine pentafluorophenyl ester?
The synthesis typically involves:
Protection of hydroxyl groups : The galactopyranosyl core is acetylated using acetic anhydride and acetic acid to stabilize reactive sites .
Glycosylation : The protected sugar is coupled to N-Fmoc-L-serine via glycosidic bond formation, often using pentafluorophenyl (PFP) ester activation to enhance leaving-group efficiency .
Selective deprotection : Acetyl groups may be removed under controlled alkaline or enzymatic conditions to expose specific hydroxyls for further functionalization .
Q. How is this compound characterized to confirm structural integrity?
Q. What role does this compound play in glycomics research?
It serves as a glycosyl donor for synthesizing custom glycans to study carbohydrate-protein interactions. The PFP ester group facilitates efficient coupling to serine residues in glycopeptides, enabling systematic exploration of glycosylation effects on biological activity .
Advanced Research Questions
Q. How can researchers optimize glycosylation efficiency when using this compound?
- Solvent choice : Dichloromethane (DCM) or dimethylformamide (DMF) enhances solubility and reaction homogeneity .
- Catalysis : Silver triflate (AgOTf) or trimethylsilyl triflate (TMSOTf) promotes stereoselective α-glycosidic bond formation .
- Temperature control : Reactions at –20°C to 0°C minimize side reactions like β-anomer formation .
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DCM | >70% |
| Catalyst | AgOTf (0.2 equiv) | α:β = 4:1 |
| Temperature | –20°C | 85% conversion |
Q. How should conflicting NMR data (e.g., unexpected anomeric signals) be resolved?
- Cross-validation : Compare with literature data for analogous galactopyranosyl derivatives (e.g., 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosylamine δH = 5.3 ppm) .
- 2D NMR : HSQC and COSY experiments clarify scalar coupling and confirm glycosidic linkage positions .
- Stereochemical analysis : Polarimetry ([α]D values) distinguishes α/β anomers (e.g., α-configuration: [α]D = –36.2°) .
Q. What strategies mitigate decomposition during long-term storage?
Q. How does the α-D-galactopyranosyl configuration influence reactivity compared to β-D-glucopyranosyl analogs?
Q. Table 2: Comparative Reactivity of Galacto vs. Gluco Derivatives
| Property | Galacto Derivative | Gluco Derivative |
|---|---|---|
| Glycosylation rate | 0.8 mmol/h | 1.2 mmol/h |
| α:β Selectivity | 4:1 | 1:3 |
| Hydrolysis stability | High (t1/2 = 48 h) | Moderate (t1/2 = 24 h) |
Q. How can researchers design glycopeptides with site-specific glycosylation using this compound?
- Solid-phase synthesis : Incorporate the compound during Fmoc-based peptide elongation. The PFP ester enables efficient coupling to serine residues without side-chain protection .
- Orthogonal deprotection : Use piperidine to remove Fmoc groups while retaining acetyl protections, allowing sequential glycan additions .
Q. What analytical methods validate glycan-protein binding interactions mediated by this compound?
Q. How do researchers address low yields in large-scale glycopeptide synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
